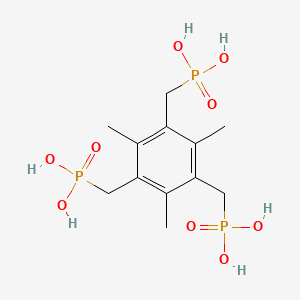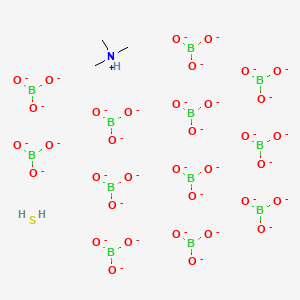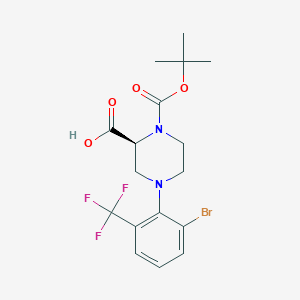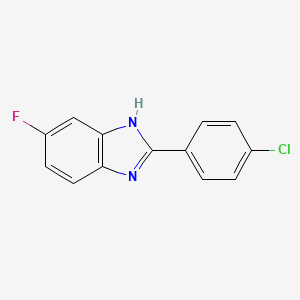![molecular formula C30H24O3 B13733185 3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B13733185.png)
3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde is an organic compound characterized by its complex aromatic structure It is a derivative of benzaldehyde, featuring multiple formyl groups and methyl substitutions on its phenyl rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core aromatic structure through Friedel-Crafts alkylation or acylation reactions.
Introduction of Formyl Groups: The formyl groups are introduced via Vilsmeier-Haack reaction, which involves the reaction of the aromatic compound with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Methyl Substitution: The methyl groups are introduced through methylation reactions using reagents like methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using Br2 or Cl2 in the presence of a Lewis acid like FeCl3.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
科学研究应用
3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including optoelectronic devices and sensors.
作用机制
The mechanism of action of 3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde involves its interaction with various molecular targets. The formyl groups can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s behavior in biological systems and its effectiveness in various applications.
相似化合物的比较
Similar Compounds
2,4,6-Tris(4-formylphenyl)-1,3,5-triazine: Another compound with multiple formyl groups and a triazine core.
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde: Similar structure but with a triazine ring instead of a trimethylphenyl core.
Uniqueness
3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde is unique due to its specific arrangement of formyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and stability.
属性
分子式 |
C30H24O3 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC 名称 |
3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde |
InChI |
InChI=1S/C30H24O3/c1-19-28(25-10-4-7-22(13-25)16-31)20(2)30(27-12-6-9-24(15-27)18-33)21(3)29(19)26-11-5-8-23(14-26)17-32/h4-18H,1-3H3 |
InChI 键 |
IOVCQRNNYHBZAP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1C2=CC=CC(=C2)C=O)C)C3=CC=CC(=C3)C=O)C)C4=CC=CC(=C4)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-](/img/structure/B13733104.png)
![(2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B13733105.png)


![5-{6-[(1-Methylpiperidin-4-Yl)oxy]-1h-Benzimidazol-1-Yl}-3-{(1r)-1-[2-(Trifluoromethyl)phenyl]ethoxy}thiophene-2-Carboxamide](/img/structure/B13733128.png)







![Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-](/img/structure/B13733182.png)

